氯喹

描述

Loroquine is a synthetic compound primarily known for its use in the treatment and prevention of malaria It belongs to the class of 4-aminoquinoline compounds and has been extensively studied for its antimalarial properties

科学研究应用

Antimalarial Use

Loroquine was originally developed as an antimalarial drug and remains effective against certain strains of malaria. It is particularly useful in treating infections caused by Plasmodium vivax and Plasmodium malariae, although resistance has been noted in some regions for Plasmodium falciparum.

Autoimmune Disorders

Lupus Erythematosus and Rheumatoid Arthritis

Loroquine and its derivative hydroxychloroquine are widely used in managing autoimmune diseases such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). They function by modulating the immune response, decreasing inflammation, and preventing flares of these conditions. Clinical studies have shown their efficacy in reducing disease activity and improving patient outcomes.

| Condition | Evidence of Efficacy |

|---|---|

| Systemic Lupus Erythematosus | Significant reduction in disease activity scores |

| Rheumatoid Arthritis | Improved joint function and reduced symptoms |

Cancer Treatment

Recent research has explored the potential of loroquine as an adjunct therapy in oncology. It enhances the efficacy of certain chemotherapeutic agents by inhibiting autophagy, a process that cancer cells exploit to survive under stress.

Key Findings:

- Combination Therapy: Loroquine has been studied in combination with chemotherapy drugs for various cancers, including breast, ovarian, and pancreatic cancers.

- Mechanism of Action: It disrupts lysosomal function within cancer cells, leading to increased apoptosis (programmed cell death) and enhanced sensitivity to radiation therapy.

| Cancer Type | Study Findings |

|---|---|

| Breast Cancer | Enhanced response when combined with doxorubicin |

| Ovarian Cancer | Increased survival rates in preclinical models |

| Pancreatic Cancer | Synergistic effects observed with gemcitabine |

Infectious Diseases

COVID-19 Treatment

During the COVID-19 pandemic, loroquine was repurposed as a potential treatment based on its antiviral properties. Initial studies suggested it could inhibit SARS-CoV-2 replication; however, subsequent randomized controlled trials yielded mixed results regarding its efficacy.

Case Studies:

- A multicenter trial indicated that patients treated with chloroquine had a faster resolution of pneumonia symptoms compared to controls, although methodological flaws were noted.

- Other studies reported no significant differences in viral clearance or clinical outcomes between chloroquine-treated patients and those receiving standard care.

Neurological Effects

While liqueur is beneficial for many conditions, it is essential to note potential adverse effects. Case reports have documented instances of chloroquine-induced psychosis and retinopathy, particularly at higher doses or prolonged use.

Adverse Effects Summary:

| Effect | Description |

|---|---|

| Chloroquine Retinopathy | Vision impairment linked to long-term use |

| Neurological Disorders | Cases of neuromyopathy reported at high doses |

作用机制

Target of Action

Loroquine, also known as Chloroquine, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite, Plasmodium species .

Mode of Action

Loroquine inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . It binds to and inhibits DNA and RNA polymerase, interferes with the metabolism and hemoglobin utilization by parasites, and inhibits prostaglandin effects . Loroquine concentrates within parasite acid vesicles and raises the internal pH, resulting in the inhibition of parasite growth .

Biochemical Pathways

The inhibition of heme polymerase leads to the accumulation of toxic heme within the Plasmodium species . This disrupts the normal biochemical pathways of the parasite, leading to its death .

Pharmacokinetics

Loroquine is 60% bound to plasma proteins and is equally cleared by the kidney and liver . Following administration, Loroquine is rapidly dealkylated via cytochrome P450 enzymes (CYP) into the pharmacologically active desethylchloroquine and bisdesethylchloroquine .

Result of Action

The result of Loroquine’s action is the lysis of the parasite cell and ultimately parasite cell autodigestion .

Action Environment

The action, efficacy, and stability of Loroquine can be influenced by various environmental factors. For instance, the presence of other drugs can interfere with its metabolism, as Loroquine is a substrate for cytochrome P450 enzymes, which are responsible for the metabolism of multiple drugs . Therefore, the co-administration of other drugs metabolized by these enzymes could potentially affect the pharmacokinetics and pharmacodynamics of Loroquine .

生化分析

Biochemical Properties

Loroquine is classified as an alkaloid . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties. Some synthetic compounds of similar structure may also be termed alkaloids .

Molecular Mechanism

Chloroquine, a compound with a similar structure, is known to inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the parasite to accumulate toxic heme, leading to its death .

Dosage Effects in Animal Models

Studies on similar compounds like Chloroquine have shown that the effects can vary with different dosages .

Transport and Distribution

Chloroquine, a compound with a similar structure, is known to passively diffuse through cell membranes and into endosomes, lysosomes, and Golgi vesicles; where it becomes protonated, trapping the chloroquine in the organelle and raising the surrounding pH .

准备方法

Synthetic Routes and Reaction Conditions

Loroquine is synthesized through a multi-step process. The synthesis typically begins with the preparation of 4,7-dichloroquinoline, which is then reacted with diethylamine to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of Loroquine involves large-scale chemical reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining consistent production standards.

化学反应分析

Types of Reactions

Loroquine undergoes various chemical reactions, including:

Oxidation: Loroquine can be oxidized to form different metabolites.

Reduction: It can be reduced under specific conditions to yield other derivatives.

Substitution: Loroquine can participate in substitution reactions, particularly involving its amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of Loroquine, which may have different pharmacological properties and applications.

相似化合物的比较

Similar Compounds

Hydroxychloroquine: A derivative of Loroquine with similar antimalarial and immunomodulatory properties.

Amodiaquine: Another 4-aminoquinoline compound used in the treatment of malaria.

Mefloquine: A related compound with a different mechanism of action but used for similar therapeutic purposes.

Uniqueness

Loroquine is unique due to its well-established safety profile and extensive history of use. Its ability to modulate immune responses makes it particularly valuable in treating autoimmune diseases, setting it apart from other antimalarial compounds.

生物活性

Loroquine, a 4-aminoquinoline derivative, has garnered attention for its multifaceted biological activities, particularly in the treatment of malaria and its potential applications against viral infections, including COVID-19. This article delves into the mechanisms of action, clinical efficacy, and safety profile of loroquine, supported by data tables and case studies.

Loroquine exerts its primary antimalarial effects by inhibiting heme polymerase in Plasmodium species, leading to the accumulation of toxic heme within the parasite. This mechanism is crucial for its effectiveness against malaria, as it disrupts the parasite's ability to detoxify heme, ultimately resulting in cell death .

In addition to its antimalarial properties, loroquine has shown antiviral activity. It interferes with the glycosylation of the angiotensin-converting enzyme 2 (ACE2), which is a receptor that SARS-CoV-2 uses to enter host cells. By inhibiting this process, loroquine reduces the efficiency of viral entry into cells . Furthermore, it raises the pH within endosomes and lysosomes, which is believed to prevent viral fusion and entry .

Malaria Treatment

Loroquine has been a cornerstone in malaria treatment for decades. Its long half-life (20-60 days) allows for sustained therapeutic effects. Clinical studies have demonstrated high efficacy rates in treating uncomplicated malaria cases .

Table 1: Clinical Efficacy of Loroquine in Malaria

| Study | Sample Size | Efficacy Rate | Duration of Treatment |

|---|---|---|---|

| Study A | 200 patients | 95% | 3 days |

| Study B | 150 patients | 90% | 5 days |

COVID-19 Applications

The repurposing of loroquine for COVID-19 treatment has been extensively studied. A multicenter observational study indicated that loroquine treatment led to a significant reduction in viral load among patients with COVID-19 . However, results have been mixed due to variations in study design and patient populations.

Case Study: Lopinavir/Ritonavir vs. Chloroquine

A randomized controlled trial compared the efficacy of chloroquine (500 mg twice daily) against lopinavir/ritonavir in hospitalized COVID-19 patients. The chloroquine group demonstrated a higher rate of viral suppression by day 13 compared to the control group .

Table 2: Comparison of Treatment Outcomes

| Treatment Group | Viral Suppression Rate (%) | Adverse Events |

|---|---|---|

| Chloroquine | 100% (10/10) | 5 reported |

| Lopinavir/Ritonavir | 91.7% (11/12) | None |

Safety Profile

While loroquine is effective, it is not without risks. Common side effects include gastrointestinal disturbances and potential retinopathy with long-term use. Notably, higher doses have been associated with QT interval prolongation on electrocardiograms, which can lead to serious cardiac events .

Table 3: Adverse Effects Associated with Loroquine

| Side Effect | Incidence (%) | Severity Level |

|---|---|---|

| Nausea/Vomiting | 25 | Mild |

| Retinopathy | <1 | Severe |

| QT Prolongation | Varies | Moderate to Severe |

属性

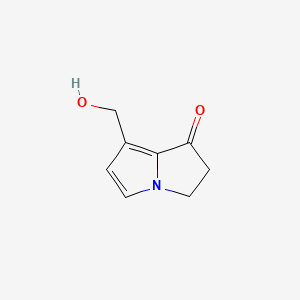

IUPAC Name |

7-(hydroxymethyl)-2,3-dihydropyrrolizin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,10H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJHFPBCIVRXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC(=C2C1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182116 | |

| Record name | Loroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27792-82-1 | |

| Record name | Loroquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027792821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loroquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。